molecular formula C23H18BrN3O2 B4161420 6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4161420
M. Wt: 448.3 g/mol
InChI Key: RVROQEXQCJNXLL-UHFFFAOYSA-N
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Description

6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a pyridinylmethyl group attached to the nitrogen atom of the carboxamide group at the 4th position of the quinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multiple steps:

    Bromination: The starting material, 2-(3-methoxyphenyl)-4-quinolinecarboxamide, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 3-pyridinylmethylamine. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine atom, resulting in debromination and the formation of the corresponding hydrogenated product.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated hydrogenated product.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: The compound is used to investigate its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use it as a tool to study cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-4-quinolinecarboxamide: Lacks the bromine and pyridinylmethyl groups.

    6-bromo-2-phenyl-4-quinolinecarboxamide: Lacks the methoxy group and pyridinylmethyl group.

    6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid: Lacks the pyridinylmethyl group and has a carboxylic acid instead of a carboxamide group.

Uniqueness

The presence of the bromine atom, methoxyphenyl group, and pyridinylmethyl group in 6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-29-18-6-2-5-16(10-18)22-12-20(19-11-17(24)7-8-21(19)27-22)23(28)26-14-15-4-3-9-25-13-15/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVROQEXQCJNXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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